UNII-28C9D29H77
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Overview
Description
. This compound is a hydrochloride salt of an aromatic amine, which is characterized by the presence of a phenylethylamine moiety attached to an aniline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-phenylethyl)amino)ethyl)aniline hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with phenylethylamine, followed by reduction of the nitro group to an amine. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above, but with optimized conditions for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2-phenylethyl)amino)ethyl)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, the amine from reduction, and various substituted aromatic compounds from electrophilic substitution reactions.
Scientific Research Applications
4-(2-((2-phenylethyl)amino)ethyl)aniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter analogs.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-((2-phenylethyl)amino)ethyl)aniline hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to act as an analog of neurotransmitters, potentially interacting with receptors and pathways involved in neurotransmission. This interaction can modulate the activity of these pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-(2-((2-phenylethyl)amino)ethyl)aniline
- **Phenylethylamine
- **Aniline derivatives
Uniqueness
4-(2-((2-phenylethyl)amino)ethyl)aniline hydrochloride is unique due to its specific structure, which combines the properties of phenylethylamine and aniline derivatives. This unique structure allows it to interact with biological systems in ways that are distinct from other similar compounds, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1581285-26-8 |
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Molecular Formula |
C16H21ClN2 |
Molecular Weight |
276.80 g/mol |
IUPAC Name |
4-[2-(2-phenylethylamino)ethyl]aniline;hydrochloride |
InChI |
InChI=1S/C16H20N2.ClH/c17-16-8-6-15(7-9-16)11-13-18-12-10-14-4-2-1-3-5-14;/h1-9,18H,10-13,17H2;1H |
InChI Key |
WMAPWKBQDAAHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
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